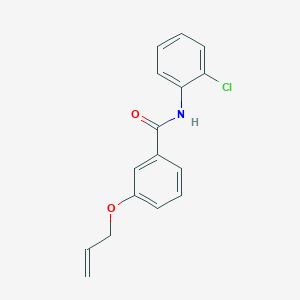
3-(allyloxy)-N-(2-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(allyloxy)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activity.
作用機序
The exact mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
実験室実験の利点と制限
3-(allyloxy)-N-(2-chlorophenyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.
将来の方向性
There are several future directions for research on 3-(allyloxy)-N-(2-chlorophenyl)benzamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of 3-(allyloxy)-N-(2-chlorophenyl)benzamide and its potential therapeutic applications. Future studies could also investigate the potential use of 3-(allyloxy)-N-(2-chlorophenyl)benzamide in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the safety and toxicity profile of 3-(allyloxy)-N-(2-chlorophenyl)benzamide.
合成法
The synthesis of 3-(allyloxy)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenol to yield 3-(allyloxy)-N-(2-chlorophenyl)benzamide. This synthesis method has been optimized through various modifications to improve the yield and purity of the final product.
科学的研究の応用
3-(allyloxy)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(allyloxy)-N-(2-chlorophenyl)benzamide has been found to reduce inflammation in animal models of inflammatory diseases, suggesting its potential use in treating inflammatory conditions.
特性
製品名 |
3-(allyloxy)-N-(2-chlorophenyl)benzamide |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) |
InChIキー |
QKAGUXTZLJGXOH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)


![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)





![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)